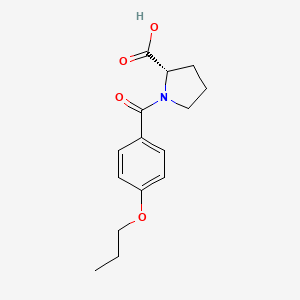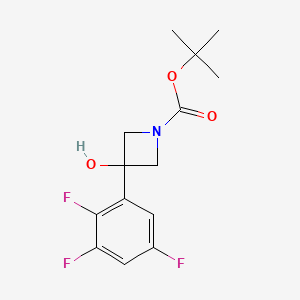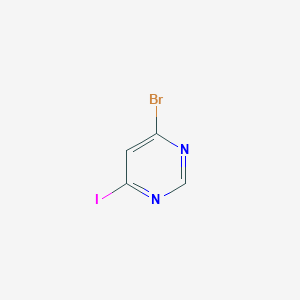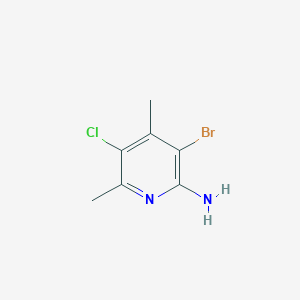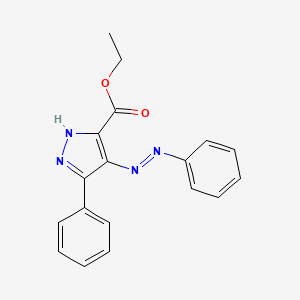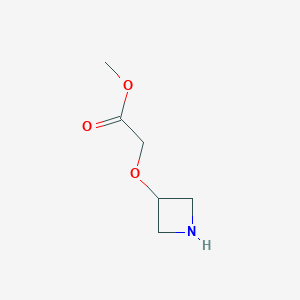amine](/img/structure/B13078807.png)
[1-(3-Nitrophenyl)ethyl](propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)ethylamine: is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.25694 g/mol This compound features a nitrophenyl group attached to an ethyl chain, which is further connected to a propylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)ethylamine typically involves the nitration of ethylbenzene to form 3-nitroethylbenzene, followed by a reductive amination process to introduce the propylamine group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step.
Industrial Production Methods: Industrial production of 1-(3-Nitrophenyl)ethylamine may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-(3-Nitrophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding nitroketones or nitrocarboxylic acids.
Reduction: The nitro group in 1-(3-Nitrophenyl)ethylamine can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups like halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Halides, amines
Major Products Formed:
Oxidation: Nitroketones, nitrocarboxylic acids
Reduction: Amino derivatives
Substitution: Halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
Chemistry: 1-(3-Nitrophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, 1-(3-Nitrophenyl)ethylamine is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable in the investigation of biological pathways and mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its nitrophenyl group can be modified to enhance its pharmacological properties, making it a candidate for drug discovery.
Industry: In the industrial sector, 1-(3-Nitrophenyl)ethylamine is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(3-Nitrophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, influencing the activity of target proteins. Additionally, the compound can modulate signaling pathways by binding to specific receptors, thereby altering cellular responses.
Comparación Con Compuestos Similares
- 1-(4-Nitrophenyl)ethylamine
- 1-(2-Nitrophenyl)ethylamine
- 1-(3-Nitrophenyl)ethylamine
Comparison: Compared to its analogs, 1-(3-Nitrophenyl)ethylamine exhibits unique reactivity due to the position of the nitro group on the phenyl ring. This positional difference can significantly impact the compound’s chemical behavior and biological activity. For instance, the 3-nitro position may offer distinct steric and electronic effects, influencing its interaction with molecular targets and its overall stability.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
N-[1-(3-nitrophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16N2O2/c1-3-7-12-9(2)10-5-4-6-11(8-10)13(14)15/h4-6,8-9,12H,3,7H2,1-2H3 |
Clave InChI |
IYBLEHBYUCQQAK-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C)C1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



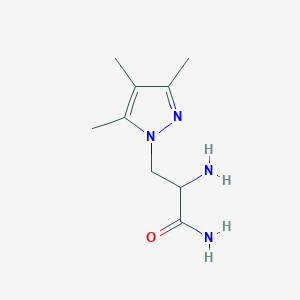
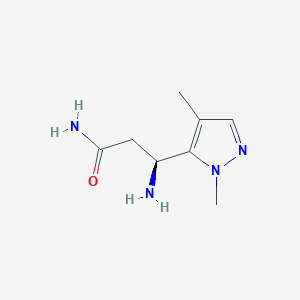
![2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13078757.png)
amine](/img/structure/B13078758.png)

